molecular formula C10H8BrClO B1454346 4-Bromo-6-chloro-2-methylindan-1-one CAS No. 869063-68-3

4-Bromo-6-chloro-2-methylindan-1-one

Cat. No. B1454346
Key on ui cas rn: 869063-68-3
M. Wt: 259.52 g/mol
InChI Key: CVXGMAVISVVNPH-UHFFFAOYSA-N
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Patent
US07910783B2

Procedure details

To a solution of 116 g (0.52 mol) of 4-bromo-6-chloro-2-methyl-1-indanone in 950 ml of THF-methanol (2:1, vol.) 38.3 g (1.02 mol) of NaBH4 were added in small portions for 2 hours at −5° C. (Caution: temperature must be lower than 0° C.). The mixture was stirred overnight at ambient temperature. The resulting mixture was poured over 1000 cm3 of ice and acidified with 10% HCl to pH=4. The organic layer was separated; the aqueous layer was extracted with 3×300 ml of methyl-tert-butyl ether. The combined organic fractions were dried over K2CO3 and evaporated to dryness. To the residue 1500 ml of toluene were added. This toluene solution was treated with a catalytic amount of pTolSO3H (ca. 2 g) for 2 hours at reflux. Then this mixture was cooled to room temperature and passed through a short Silica Gel 60 column (40-63 μm, d 60 mm, 140 mm). This column was additionally eluted with 250 ml of toluene. The chromatographed product was evaporated to dryness. Fractional distillation gave the title indene, b.p. 104-108° C./5 mm Hg. Yield 100 g (93%) of colorless solid.
Quantity
116 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
950 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9](Cl)[CH:8]=[C:7]2[C:3]=1[CH2:4][CH:5]([CH3:13])[C:6]2=O.C1COCC1.CO.[BH4-].[Na+].Cl>>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][C:5]([CH3:13])=[CH:6]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
BrC1=C2CC(C(C2=CC(=C1)Cl)=O)C
Name
THF methanol
Quantity
950 mL
Type
reactant
Smiles
C1CCOC1.CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ice
Quantity
1000 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 3×300 ml of methyl-tert-butyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
To the residue 1500 ml of toluene were added
ADDITION
Type
ADDITION
Details
This toluene solution was treated with a catalytic amount of pTolSO3H (ca. 2 g) for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
Then this mixture was cooled to room temperature
WASH
Type
WASH
Details
This column was additionally eluted with 250 ml of toluene
CUSTOM
Type
CUSTOM
Details
The chromatographed product was evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC=C2C=C(CC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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